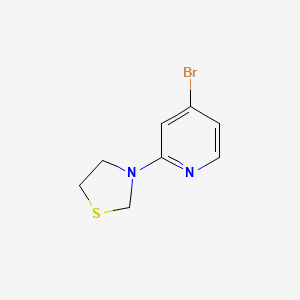

3-(4-Bromopyridin-2-yl)thiazolidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-bromopyridin-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-1-2-10-8(5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFITAXFVJDVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Bromopyridin 2 Yl Thiazolidine and Its Chemical Congeners

General Synthetic Routes to Substituted Thiazolidines

The thiazolidine (B150603) core is a prominent scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.gov Methodologies for its creation are diverse, ranging from classical condensation reactions to modern, efficiency-focused strategies like multicomponent reactions and green chemistry protocols. nih.govnih.gov The versatility of the thiazolidine ring allows for substitutions at various positions, notably at the nitrogen (N-3) and carbon (C-2, C-4, C-5) atoms, which significantly influences the molecule's biological profile. nih.gov

Condensation Reactions in Thiazolidine Ring Formation

The most fundamental and widely employed method for constructing the thiazolidine ring is the condensation reaction between a compound containing an amino group and a thiol group (an aminothiol) and an aldehyde or a ketone. wikipedia.orgnih.gov For the synthesis of a 3-substituted thiazolidine, the reaction typically involves a primary amine, a thiol-containing compound, and a source of formaldehyde (B43269) or another aldehyde.

A classic example is the reaction of cysteamine (B1669678) with formaldehyde to produce the parent thiazolidine ring. wikipedia.org To generate N-3 substituted derivatives, such as the target compound, a primary amine (in this case, 2-amino-4-bromopyridine) would react with a suitable thiol and aldehyde. Another common route involves the cyclocondensation of an amine, a thioglycolic acid derivative, and an aldehyde. jocpr.com For instance, the reaction of substituted anilines, benzaldehyde, and thioglycolic acid has been shown to produce thiazolidine derivatives. nih.gov The reaction mechanism often involves the initial formation of a Schiff base (imine) between the amine and the aldehyde, followed by the nucleophilic attack of the thiol group, leading to intramolecular cyclization and the formation of the five-membered thiazolidine ring.

Multicomponent Reaction Approaches for Thiazolidine Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like thiazolidines from three or more starting materials in a single step. nih.govresearchgate.net This approach aligns with the principles of ideal synthesis by simplifying procedures, reducing waste, and increasing atom economy, often leading to high yields of structurally diverse products. nih.govresearchgate.net

Several MCRs have been developed for thiazolidine synthesis. researchgate.net For example, a one-pot synthesis can involve the reaction of an amine, carbon disulfide, and an activated alkene (like maleic anhydride) to produce functionalized thiazolidine derivatives. nih.gov Another MCR strategy combines tandem Michael addition/domino cycloaddition/Ugi reactions to create pseudopeptide-linked rhodanine (B49660) scaffolds, which are related to thiazolidinones. nih.gov These reactions are highly valued for their ability to generate molecular complexity from simple precursors in a convergent and time-saving manner. nih.govresearchgate.net

Green Chemistry Principles Applied to Thiazolidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidine derivatives to minimize environmental impact. ijpsdronline.com These approaches focus on reducing the use of hazardous solvents and catalysts, improving energy efficiency, and simplifying reaction work-ups. nih.govnih.gov

Key green techniques employed in thiazolidine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsdronline.commdpi.com This technique has been successfully used for the synthesis of various thiazolidinone derivatives. jocpr.commdpi.com

Ultrasonication: Sonification provides an alternative energy source that can promote reactions, leading to shorter reaction times and high yields in the synthesis of 2-imino-1,3-thiazolidin-4-ones. ijpsdronline.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) or in environmentally benign solvents like water or deep eutectic solvents (DES) is a cornerstone of green chemistry. nih.govfrontiersin.org Solvent-free cyclocondensation reactions, often catalyzed by solid acids like silica (B1680970) gel, have proven effective. nih.govmdpi.com

Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts, such as nano-particles or solid acid catalysts like zeolite, helps in simplifying product purification and reducing chemical waste. nih.govnih.govijpsdronline.com

| Green Synthesis Technique | Catalyst/Medium | Advantages | Reference |

| Microwave Irradiation | Zeolite, Silica Gel, Piperidine | Reduced reaction time, high yields, cleaner reactions | jocpr.comijpsdronline.commdpi.com |

| Ultrasonication | - | Shorter reaction times, high yields | ijpsdronline.com |

| Solvent-Free Synthesis | APS, Silica Gel, Neat | Eliminates hazardous solvents, high atom economy | nih.gov |

| Deep Eutectic Solvents (DES) | Choline chloride-based DES | Acts as both solvent and catalyst, biodegradable | frontiersin.org |

| Nano-particle Catalysis | Nano-CdZr4(PO4)6 | High activity, low energy consumption, catalyst recovery | nih.gov |

Synthesis of the 4-Bromopyridin-2-yl Precursor

The synthesis of the title compound necessitates the preparation of a pyridine (B92270) ring substituted at the 2- and 4-positions, specifically with an amino group (or a group that can be converted to it) at the C-2 position and a bromine atom at the C-4 position.

Strategies for Bromination of Pyridine Derivatives

The direct electrophilic bromination of pyridine is challenging. The pyridine ring is electron-deficient, making it resistant to electrophilic attack, which, when it does occur, preferentially happens at the 3-position. researchgate.net Bromination at the 2- or 4-positions typically requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum (B3057394), and often results in low yields or mixtures of isomers. researchgate.netresearchgate.net

To achieve more selective bromination at the 4-position, several strategies have been developed:

Pyridine N-oxide Activation: A common and effective method is to first convert the pyridine into its N-oxide derivative. The N-oxide group activates the ring towards electrophilic substitution, directing the incoming electrophile to the 2- and 4-positions. researchgate.net Treatment of the pyridine N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of bromine and fuming sulfuric acid can yield the desired 4-bromopyridine (B75155) derivative. researchgate.netresearchgate.net

Modern Brominating Agents: The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum can provide a more selective and efficient process for brominating pyridine derivatives. google.com DBDMH is noted as a particularly effective agent for this transformation. google.com

"Halogen Dance" Reaction: For certain substrates, a "halogen dance" reaction can be used to isomerize a halopyridine. For instance, 2-bromopyridine (B144113) can be converted to 2-bromo-4-iodopyridine (B27774) using lithium diisopropylamide (LDA) and iodine, which can then be further manipulated. researchgate.net

| Bromination Method | Reagents | Position(s) | Notes | Reference |

| High-Temperature Direct | Br₂, Oleum | 3-position (major) | Requires >300°C | researchgate.net |

| N-Oxide Activation | Pyridine N-oxide, POBr₃/PBr₅ | 2- and 4-positions | Ochiai-method | researchgate.net |

| N-Oxide with Fuming H₂SO₄ | Pyridine N-oxide, Br₂/Oleum | 3- (major), 2-, 2,5-, 3,4- | Mixture of products | researchgate.net |

| Modern Reagents | DBDMH, Oleum | 4-position | Selective and efficient | google.com |

| Halogen Dance | 2-Bromopyridine, LDA, I₂ | 4-position (iodination) | Isomerization/functionalization | researchgate.net |

Preparation of 2-Substituted-4-bromopyridines

The synthesis of the key intermediate, 2-amino-4-bromopyridine (B18318), can be approached from several starting materials.

From 2-Aminopyridine (B139424) Derivatives: A common starting material is 2-amino-4-picoline (2-amino-4-methylpyridine). A synthetic route involves protecting the amino group (e.g., via acetylation), oxidizing the methyl group to a carboxylic acid, followed by a rearrangement reaction (like a Curtius or Hofmann-type rearrangement) and subsequent bromination steps to yield 2-amino-4-bromopyridine. google.com Another method involves the direct diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine. orgsyn.org

From 4-Bromopyridine Derivatives: One can start with 4-bromopyridine hydrochloride and introduce an amino group at the 2-position. This can be achieved through a sequence of amination and degradation reactions. chemicalbook.com For example, 4-bromopyridine can be converted to (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester, which upon deprotection with hydrobromic acid yields 2-amino-4-bromopyridine. chemicalbook.com

From 2-Halopyridines: 2,4-Dibromopyridine (B189624) serves as a versatile intermediate. It can be synthesized from 2-bromo-4-nitropyridine (B184007) N-oxide by treatment with acetyl bromide. semanticscholar.org The 2,4-dibromopyridine can then undergo selective nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the desired functional group at the 2-position. semanticscholar.orgresearchgate.net

A specific synthetic route to obtain 2-methyl-4-bromopyridine involves reacting 2-chloro-4-nitropyridine (B32982) with diethyl malonate, followed by decarboxylation to get 2-methyl-4-nitropyridine. This nitro compound is then reduced to 2-methyl-4-aminopyridine, which subsequently undergoes a Sandmeyer-type reaction (diazotization followed by reaction with a bromide source) to furnish the final product. google.com

N-Substitution Methodologies for the Thiazolidine Ring

The formation of the bond between the thiazolidine nitrogen and the pyridine ring is a key transformation in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, and the presence of a halogen atom, make it susceptible to nucleophilic attack or amenable to cross-coupling reactions.

Formation of the N-C Bond (Thiazolidine-Pyridine Linkage)

The principal challenge in synthesizing 3-(4-bromopyridin-2-yl)thiazolidine lies in the selective formation of the bond between the secondary amine of the thiazolidine ring and the C2 position of the 4-bromopyridine core. Two major strategies dominate this field: transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method often depends on the desired regioselectivity, the nature of the starting materials, and the required reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, have become powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent examples applicable to the synthesis of this compound.

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide (in this case, 2,4-dibromopyridine) with an amine (thiazolidine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A practical approach for the amination of 2-bromopyridines has been developed, which can be adapted for this synthesis. nih.gov The choice of ligand is crucial for the efficiency and selectivity of the reaction.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for N-arylation. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and various ligands have made this method more versatile. wikipedia.org

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| Buchwald-Hartwig | Pd(OAc)₂/dppp | K₂CO₃ | Toluene | 100 | High | researchgate.net |

| Ullmann-type | CuI/Phenanthroline | K₂CO₃ | DMF | High | Variable | wikipedia.org |

This table presents representative conditions for similar N-arylation reactions and may require optimization for the specific synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a direct route to the target molecule by reacting thiazolidine with a suitably activated pyridine derivative, such as 2,4-dibromopyridine. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, especially at the ortho (C2) and para (C4) positions. mdpi.comstackexchange.com

The reaction typically proceeds by the addition of the nucleophile (thiazolidine) to the pyridine ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide). The greater stability of the intermediate when the negative charge is delocalized onto the electronegative nitrogen atom favors substitution at the C2 and C4 positions. mdpi.comstackexchange.com

For the synthesis of this compound, the reaction of thiazolidine with 2,4-dibromopyridine would be the most direct SNAr approach. The regioselectivity of this reaction is a key consideration, as substitution could potentially occur at either the C2 or C4 position.

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Product | Reference |

| Thiolates | 2-Halopyridines | Strong Base | Polar Solvents | Elevated | 2-Thiopyridines | nih.gov |

| Amines | 2,4-Dichloropyridine | - | - | - | 2-Amino-4-chloropyridine | researchgate.net |

This table illustrates general conditions for SNAr reactions on halopyridines.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from a starting material like 2,4-dibromopyridine requires careful control of both chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this context, the primary challenge is the selective reaction of the thiazolidine nitrogen over any potential side reactions, such as those involving the sulfur atom of the thiazolidine ring.

Regioselectivity is of paramount importance when using a substrate with multiple reactive sites, such as 2,4-dibromopyridine. The goal is to achieve selective substitution at the C2 position while leaving the bromine atom at the C4 position intact.

In SNAr reactions , the inherent electronic properties of the pyridine ring favor substitution at the C2 and C4 positions. mdpi.comstackexchange.com The relative reactivity of the C2 and C4 positions can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile. In many cases, the C2 position is more susceptible to nucleophilic attack due to the stronger inductive electron-withdrawing effect of the adjacent nitrogen atom.

In transition-metal-catalyzed cross-coupling reactions , the regioselectivity is often dictated by the catalyst-ligand system and the relative reactivity of the C-Br bonds at the C2 and C4 positions. For instance, in a Buchwald-Hartwig amination of 2,4-dichloropyridine, highly regioselective amination at the C-2 position has been reported. researchgate.net This suggests that a similar selectivity could be achieved with 2,4-dibromopyridine and thiazolidine, providing a viable route to the desired product. The choice of phosphine ligand can play a critical role in directing the oxidative addition of the palladium catalyst to a specific C-Br bond.

Microwave-assisted synthesis has also emerged as a powerful technique for accelerating these reactions and, in some cases, improving selectivity. nih.govqu.edu.sanih.govclockss.org

Advanced Spectroscopic and Structural Elucidation Techniques for N Pyridylthiazolidines

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(4-Bromopyridin-2-yl)thiazolidine, both ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) techniques, would be utilized for a complete structural confirmation.

In the ¹H NMR spectrum, the protons of the thiazolidine (B150603) and pyridine (B92270) rings would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons of the thiazolidine ring are expected to appear as two multiplets in the upfield region, typically between 3.0 and 4.5 ppm. The protons on the pyridine ring would be observed in the aromatic region, generally between 7.0 and 8.5 ppm. Specifically, the proton at the C3 position of the pyridine ring would likely appear as a doublet, coupled to the proton at the C5 position. The proton at the C5 position would be a doublet of doublets, and the C6 proton would present as a doublet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiazolidine ring would resonate at higher field strengths, while the pyridine carbons would be found in the downfield aromatic region. The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen's electronegativity and would show a characteristic chemical shift.

To definitively assign these signals and confirm the connectivity between the pyridine and thiazolidine rings, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nist.gov A key HMBC correlation would be observed between the methylene protons of the thiazolidine ring adjacent to the nitrogen and the C2 carbon of the pyridine ring, confirming the N-pyridyl linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.20-7.40 | d |

| Pyridine H-5 | 7.50-7.70 | dd |

| Pyridine H-6 | 8.20-8.40 | d |

| Thiazolidine CH₂-N | 3.80-4.20 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 158-162 |

| Pyridine C-3 | 115-120 |

| Pyridine C-4 | 130-135 |

| Pyridine C-5 | 125-130 |

| Pyridine C-6 | 150-155 |

| Thiazolidine C-2 | 50-55 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). cdnsciencepub.com

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for N-pyridyl compounds involve cleavage of the bond between the pyridine ring and the substituent. acs.org Therefore, a significant fragment ion corresponding to the 4-bromopyridin-2-yl cation could be expected. The thiazolidine ring can also undergo fragmentation, typically through the loss of small neutral molecules such as ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). miamioh.edu The fragmentation pattern of related thiazolidinone derivatives often involves the loss of CO and SCO molecules.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 258/260 | [C₈H₉BrN₂S]⁺ | Molecular Ion (M⁺) |

| 157/159 | [C₅H₃BrN]⁺ | 4-Bromopyridyl fragment |

| 171 | [C₈H₉N₂S]⁺ | Loss of Bromine |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the electronic structure of a molecule, respectively.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the thiazolidine ring would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. A key absorption band corresponding to the C-Br stretch would be present in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-N and C-S stretching vibrations would also have characteristic absorptions. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* transitions. researchgate.net The presence of the bromine atom and the thiazolidine substituent would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The UV-Vis spectrum would likely show strong absorptions in the 250-300 nm range.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 |

| Pyridine C=N, C=C Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-S Stretch | 600-700 |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the conformation of the thiazolidine ring, which is often found in a twisted or envelope conformation in related structures. researchgate.net The analysis would also detail the dihedral angle between the pyridine and thiazolidine rings. Furthermore, X-ray crystallography can elucidate intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions, which govern the packing of the molecules in the crystal lattice. alfa-chemistry.com

Computational and Theoretical Chemistry Investigations of 3 4 Bromopyridin 2 Yl Thiazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. For 3-(4-Bromopyridin-2-yl)thiazolidine, DFT calculations would typically be performed using a basis set like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost researchgate.net.

The electronic structure of a molecule dictates its physical and chemical properties. DFT is used to compute the electron density distribution, which can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. It is anticipated that the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiazolidine (B150603) ring would be electron-rich regions, making them potential sites for electrophilic attack or hydrogen bonding. The bromine atom would also contribute to the electronic landscape, influencing the molecule's polarity and interaction potential. Analysis of these electronic features is crucial for understanding how the molecule might interact with biological targets researchgate.netnih.gov.

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and kinetic stability of a molecule. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich thiazolidine and pyridine rings.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the aromatic pyridine ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability researchgate.net. Quantum chemical calculations would provide precise energy values for these orbitals and the resulting energy gap, offering insight into the molecule's potential reactivity.

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 to -0.22 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.09 to -0.06 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | 0.16 to 0.19 |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These parameters, derived from conceptual DFT, provide a quantitative basis for predicting reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for predicting their potential as inhibitors or reactants in chemical synthesis researchgate.net.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | Electron-attracting power. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1/2η | A measure of molecular reactivity. |

Conformational Analysis and Energetic Landscapes

The 3D structure and flexibility of this compound are critical for its biological activity. The molecule possesses several rotatable bonds, particularly the bond connecting the pyridine and thiazolidine rings, allowing it to adopt various conformations.

Conformational analysis is performed computationally by systematically rotating key dihedral angles and performing geometry optimization on each resulting structure using DFT or other quantum mechanical methods. This process maps out the potential energy surface (PES) of the molecule. The results identify low-energy, stable conformers, including the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions nih.goveie.gr. The energy differences between various conformers indicate the flexibility of the molecule and the energy barriers to conformational change. For similar heterocyclic systems, studies have shown that energy gaps of over 20 kcal/mol suggest a single dominant conformation is present nih.gov.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. An MD simulation of this compound, typically placed in a simulated aqueous environment, can reveal its conformational flexibility, solvation properties, and interactions with surrounding water molecules nih.gov.

If a biological target is known, MD simulations are essential for studying the stability of the ligand-protein complex. After docking the compound into the protein's binding site, a simulation (often on the nanosecond timescale) is run to observe the dynamics of the interaction. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key interactions between the ligand and the protein.

These simulations validate docking results and provide a more realistic view of the binding event, which is crucial in structure-based drug design nih.govrsc.org.

Ligand-Based and Structure-Based Computational Design Principles

The thiazolidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds researchgate.net. Computational studies on this compound are instrumental in guiding the design of new, potentially therapeutic agents.

In the absence of a known 3D structure of a biological target, ligand-based design relies on the properties of active molecules. The calculated 3D conformation, electronic properties, and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of this compound can be used to create a model. This model can then be used to screen virtual libraries for other compounds with similar features or to design new molecules that mimic the key properties of the original scaffold. Molecular hybridization, which combines the thiazolidine-pyridine core with other known pharmacologically active fragments, is a common strategy in this approach nih.govump.edu.pl.

When the 3D structure of a target protein (e.g., a kinase or enzyme) is available, structure-based design becomes a powerful tool.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound within the protein's active site. The pyridine nitrogen, for instance, is known to form favorable interactions with the iron of heme groups in enzymes like cytochrome P450 nih.gov. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex researchgate.net.

Lead Optimization: The insights from docking and MD simulations guide the chemical modification of the lead compound. For example, if docking reveals an empty hydrophobic pocket near the bromine atom, chemists might design derivatives with larger hydrophobic groups at that position to improve binding affinity. This iterative process of computational analysis, chemical synthesis, and biological testing is central to modern drug discovery acs.org.

Mechanistic Studies of Chemical Reactions Involving 3 4 Bromopyridin 2 Yl Thiazolidine

Kinetics and Thermodynamics of Formation Reactions

There is no specific experimental data available in the scientific literature concerning the kinetics and thermodynamics of the formation of 3-(4-Bromopyridin-2-yl)thiazolidine. The synthesis of this compound would likely follow the general and well-established route for the formation of N-aryl or N-heteroaryl thiazolidines. This typically involves the condensation reaction between 2-amino-4-bromopyridine (B18318), formaldehyde (B43269) (or a formaldehyde equivalent), and a thiol-containing compound, most commonly mercaptoacetic acid or its esters, or cysteamine (B1669678).

The reaction is generally considered to be a multi-step process. A plausible reaction sequence would initiate with the formation of an imine intermediate from the reaction of 2-amino-4-bromopyridine and formaldehyde. This is followed by a nucleophilic attack of the thiol group on the imine carbon, leading to a hemithioaminal intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule would then yield the thiazolidine (B150603) ring.

A hypothetical kinetic study of this reaction would likely reveal a complex rate law, dependent on the concentrations of all three reactants and potentially influenced by the pH of the reaction medium. The rate-determining step could vary depending on the specific reaction conditions. For instance, at low pH, the formation of the imine might be facilitated, while at higher pH, the nucleophilicity of the thiol would be enhanced.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound (Note: This table is illustrative and not based on experimental data)

| Parameter | Hypothetical Value Range | Influencing Factors |

| Rate Constant (k) | 10⁻⁴ - 10⁻² M⁻²s⁻¹ | Temperature, Solvent, pH, Catalyst |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Reactant Structure, Catalyst |

| Enthalpy of Reaction (ΔH) | -20 to -60 kJ/mol | Ring Strain, Solvation Effects |

| Entropy of Reaction (ΔS) | -50 to -100 J/mol·K | Loss of Translational Degrees of Freedom |

Reaction Pathway Elucidation and Intermediate Characterization

The elucidation of the precise reaction pathway for the formation of this compound would necessitate a combination of spectroscopic and computational techniques. As no such studies have been reported, one can only postulate the likely intermediates based on established mechanisms for similar reactions.

As mentioned, key intermediates would include the initial imine formed between 2-amino-4-bromopyridine and formaldehyde, and the subsequent hemithioaminal. Characterization of these transient species would be challenging due to their inherent instability. Techniques such as low-temperature NMR spectroscopy, stopped-flow kinetics coupled with UV-Vis or IR spectroscopy, and mass spectrometry could potentially be employed to detect and characterize these intermediates. Isotopic labeling studies, for example, using ¹³C-labeled formaldehyde or ¹⁵N-labeled 2-amino-4-bromopyridine, could provide valuable insights into the bond-forming and bond-breaking steps of the reaction.

Computational modeling, using methods such as Density Functional Theory (DFT), could be a powerful tool to map out the potential energy surface of the reaction. Such calculations could help to identify the transition state structures and calculate the activation barriers for each step, thereby providing a theoretical basis for the most probable reaction pathway.

Catalytic Cycle Analysis in Metal-Mediated Transformations

The bromine atom on the pyridine (B92270) ring of this compound makes it a suitable substrate for various metal-mediated cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the further functionalization of the pyridine ring, opening up avenues for the synthesis of a wide array of derivatives.

While no specific studies on the catalytic cycle analysis of metal-mediated transformations involving this compound have been published, a general catalytic cycle for a Suzuki coupling reaction, for example, can be proposed. This would typically involve the following key steps:

Oxidative Addition: The active palladium(0) catalyst would oxidatively add to the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent would then undergo transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium.

Reductive Elimination: The final step would be the reductive elimination of the coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of such a catalytic cycle would be influenced by various factors, including the choice of the palladium catalyst, the ligand, the base, and the solvent. The thiazolidine moiety itself, with its sulfur and nitrogen atoms, could potentially act as a ligand for the metal center, which might either facilitate or inhibit the catalytic process. A detailed mechanistic study would be required to understand these potential interactions and to optimize the reaction conditions.

Strategic Research Applications in Chemical Sciences

Role as a Privileged Scaffold for Chemical Library Synthesis

The concept of privileged scaffolds is central to modern medicinal chemistry and drug discovery, referring to molecular frameworks that are able to bind to multiple biological targets. 3-(4-Bromopyridin-2-yl)thiazolidine is recognized as such a scaffold due to the combined presence of the pyridine (B92270) and thiazolidine (B150603) rings. The pyridine ring, a common motif in bioactive molecules, offers multiple points for functionalization, while the thiazolidine ring provides a three-dimensional structure that can be readily modified.

The bromine atom on the pyridine ring is particularly significant, as it serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of substituents at the 4-position of the pyridine ring, enabling the rapid generation of large and diverse chemical libraries. Researchers can systematically vary the substituents to explore the structure-activity relationships (SAR) of the resulting compounds, accelerating the process of identifying novel bioactive agents.

Integration into Complex Molecular Architectures

The utility of this compound extends beyond its use as a simple scaffold; it is also a valuable building block for the synthesis of more complex molecular architectures. The reactivity of the bromine atom allows for its incorporation into larger, multi-component structures through the aforementioned cross-coupling reactions. This enables the construction of intricate molecules with precisely defined three-dimensional arrangements.

Furthermore, the thiazolidine ring can be opened or otherwise modified to introduce additional complexity. For instance, the nitrogen and sulfur atoms within the thiazolidine ring can be involved in further chemical transformations, allowing for the fusion of other ring systems or the attachment of extended side chains. This adaptability makes this compound a key intermediate in the total synthesis of natural products and the design of novel molecular entities with sophisticated architectures.

Utility in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of certain functional groups makes them suitable for such applications, and the thiazolidine moiety of this compound presents opportunities in this field.

Thiazolidine-Mediated Bioconjugation Reactions

Thiazolidine chemistry has been explored for its potential in bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. While not as widely used as other bioorthogonal reactions, the formation of a thiazolidine ring from a cysteine residue and an aldehyde has been a known method for protein modification. The pre-formed thiazolidine ring in this compound could potentially be involved in ring-opening and exchange reactions under specific biological conditions, allowing for the attachment of the bromopyridinyl group to a biological target. The bromine atom then provides a site for further specific chemical modification in a biological environment.

Design of Chemical Probes for Research

Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes often requires a modular approach, where different components of the probe are responsible for target recognition, signal generation, and cellular uptake. This compound can serve as a core structure for the development of such probes.

The bromopyridine unit can be functionalized with reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The thiazolidine portion, along with other parts of the molecule, can be designed to interact with a specific biological target. The ability to systematically modify the scaffold allows for the fine-tuning of the probe's properties, including its selectivity, potency, and cell permeability.

Precursor for Advanced Organic Materials Research

The application of this compound is also being explored in the field of materials science. The aromatic and heteroatomic nature of the molecule makes it an interesting candidate as a building block for advanced organic materials with tailored electronic and photophysical properties.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like thiazolidines. nih.gov

Green Solvents and Catalysts: The use of deep eutectic solvents (DESs) is gaining traction as they can act as both the solvent and catalyst in reactions such as Knoevenagel condensation for the synthesis of thiazolidinedione derivatives. nih.gov Similarly, the application of solid acid catalysts like MCM-SO3H offers a reusable and environmentally friendly option for producing spiro-thiazolidinones. nih.gov

Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials are highly desirable for their efficiency and atom economy. The development of MCRs for constructing thiazolidine-based molecules, such as pyrazoline-thiazolidinones, represents a powerful strategy for rapidly generating libraries of diverse compounds. researchgate.net

| Synthetic Strategy | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, improved yields. nih.gov |

| Deep Eutectic Solvents (DESs) | Solvents that also act as catalysts. | Environmentally friendly, dual-purpose. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High efficiency, atom economy, rapid library generation. researchgate.net |

Exploration of Advanced Computational Paradigms

In silico methods are becoming indispensable tools in modern drug discovery, enabling researchers to predict molecular properties and guide experimental work. For the 3-(4-Bromopyridin-2-yl)thiazolidine scaffold, computational studies can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Future research will increasingly leverage:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, helping to identify potential protein interactions and guide the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of activity for newly designed molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule within a biological target over time, helping to assess the stability of the ligand-receptor complex. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the structural and electronic properties of a molecule, which can be correlated with its reactivity and biological function. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to reduce late-stage failures in drug development. nih.gov

| Computational Method | Application in Thiazolidine (B150603) Research | Key Insights |

| Molecular Docking | Predicting binding modes to targets like VEGFR-2. | Identifies key interactions and guides inhibitor design. nih.govmdpi.com |

| QSAR | Relating chemical structure to lipoxygenase inhibition. | Predicts biological activity of new derivatives. nih.gov |

| MD Simulations | Assessing the stability of ligand-protein complexes. | Reveals dynamic behavior and binding stability. nih.govmdpi.com |

| DFT Calculations | Studying structural and electronic properties. | Elucidates molecular reactivity and function. nih.gov |

| ADMET Prediction | Evaluating drug-likeness and safety profiles. | Prevents late-stage drug development failures. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the drug discovery process, the integration of continuous flow chemistry and automated synthesis is becoming increasingly important. These technologies offer significant advantages over traditional batch processing for the synthesis and optimization of pharmaceutical compounds.

The application of these platforms to the synthesis of this compound derivatives could involve:

Continuous Flow Synthesis: Performing reactions in a continuously flowing stream offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic or hazardous reactions. dntb.gov.uanih.gov This methodology is highly beneficial for common pharmaceutical reactions like amide bond formation and cross-coupling reactions. nih.gov

Automated Synthesis Platforms: Automated systems, such as stopped-flow reactors, can perform a large number of experiments in a short period, enabling rapid optimization of reaction conditions and the synthesis of combinatorial libraries for high-throughput screening. rsc.org

Machine Learning-Directed Experimentation: The large datasets generated by automated synthesis can be used to train machine learning models, which can then predict the outcomes of future experiments and guide the synthesis towards molecules with desired properties, creating a more efficient design-make-test-analyze cycle. rsc.org

| Technology | Description | Advantages for Thiazolidine Synthesis |

| Flow Chemistry | Reactions are run in a continuous stream rather than a batch. | Enhanced safety, scalability, and control over reaction conditions. dntb.gov.uanih.gov |

| Automated Synthesis | Use of robotic systems for high-throughput experimentation. | Rapid library synthesis and reaction optimization. rsc.org |

| Machine Learning | Algorithms that learn from experimental data to make predictions. | More efficient discovery cycle and optimized experimental design. rsc.org |

Expanding the Scope of Chemical Transformations for the Scaffold

The thiazolidine ring is a versatile scaffold that allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.govump.edu.pl Future research on this compound will undoubtedly explore a variety of chemical transformations to create novel analogues with enhanced activity.

Key strategies for expanding the chemical diversity of this scaffold include:

Modification at the C5-Position: The exocyclic double bond often found at the C5 position in related 4-thiazolidinones is a key site for modification, often through Knoevenagel condensation with various aldehydes. researchgate.net This position is crucial for the pharmacological activity of many derivatives. semanticscholar.org

Substitution at the N3-Position: The nitrogen atom at the third position of the thiazolidine ring is another common point for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. ump.edu.plsemanticscholar.org

Synthesis of Fused Heterocycles: The thiazolidine ring can be used as a building block for the synthesis of more complex, fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. ump.edu.pl

Creation of Hybrid Molecules: The scaffold can be combined with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel biological activities. semanticscholar.orgnih.govnih.govnih.govnih.gov This includes creating hybrids with moieties like oxadiazole or 2-oxoindoline. nih.govnih.gov

Ring-Opening Reactions: Under certain conditions, the thiazolidine ring can undergo cleavage, which can be utilized in structural elucidation or to synthesize different classes of compounds. researchgate.net

| Transformation Type | Description | Potential Outcome |

| C5-Position Modification | Introducing substituents at the 5th carbon, often via an exocyclic double bond. | Modulation of pharmacological activity. researchgate.netsemanticscholar.org |

| N3-Position Substitution | Attaching different chemical groups to the ring nitrogen. | Fine-tuning of molecular properties. ump.edu.plsemanticscholar.org |

| Fused Ring Synthesis | Using the thiazolidine as a precursor for larger heterocyclic systems. | Creation of novel and complex scaffolds. ump.edu.pl |

| Hybrid Molecule Creation | Combining the thiazolidine scaffold with other active moieties. | Development of compounds with synergistic or new activities. nih.govnih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromopyridin-2-yl)thiazolidine, and how can reaction intermediates be optimized?

- Methodology : The compound can be synthesized via condensation reactions between a bromopyridine aldehyde and an aminothiol derivative. For example, Meldrum’s acid has been used to generate aldehyde intermediates in thiazolidine synthesis, followed by reduction and cyclization steps. Key intermediates should be purified via silica gel chromatography, and reaction progress monitored by TLC or LC-MS .

- Optimization : Adjusting solvent polarity (e.g., ethanol or dichloromethane) and temperature (0–25°C) during condensation can improve yield. Catalytic bases like piperidine may accelerate cyclization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR : and NMR in CDCl or DMSO-d can resolve the thiazolidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the bromine atom.

- Elemental Analysis : Ensures ≥95% purity .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., SphK2) using biochemical assays with -ATP or fluorescent substrates. IC values can guide dose-response studies .

- Cell Viability : Use leukemia (e.g., U937) or cancer cell lines (e.g., JC murine breast cancer) with MTT assays. Apoptotic effects are assessed via flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can molecular docking and dynamics studies elucidate the interaction of this compound with potential targets like SphK2?

- Methodology :

- Docking : Use GOLD or AutoDock to model binding poses. Define the active site around conserved residues (e.g., Asp344 in SphK2). Apply hydrogen-bond constraints between the ligand and catalytic aspartate .

- Scoring : HINT scoring evaluates hydrophobic/polar interactions. MD simulations (e.g., AMBER) over 100 ns assess stability of ligand-protein complexes .

Q. What strategies mitigate the risk of this compound being classified as a PAINS (Pan Assay Interference Compound)?

- Experimental Design :

- Counter-Screens : Test against orthogonal targets (e.g., unrelated kinases) to exclude non-specific inhibition.

- Covalent Binding Assays : Use LC-MS to detect irreversible adducts with cysteine residues.

- Structure-Activity Relationship (SAR) : Modify the thiazolidine ring (e.g., substituents at position 3 or 5) to reduce redox activity or aggregation potential .

Q. How does this compound perform in in vivo efficacy and toxicity models?

- In Vivo Models :

- Efficacy : In nude mice xenografted with U937 tumors, administer intraperitoneally (20–35 mg/kg) or orally. Measure tumor volume reduction over 17 days .

- Toxicity : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST). Zebrafish embryos (e.g., developmental toxicity assays) provide rapid toxicity profiling .

Q. What are the key structural features of thiazolidine derivatives that confer selectivity for SphK2 over SphK1?

- SAR Insights :

- Hydrophobic Substituents : A 4-butoxyphenyl group enhances SphK2 selectivity by fitting into a hydrophobic pocket absent in SphK1.

- Aminoethyl Side Chain : The basic side chain mimics sphingosine’s amino group, enabling Asp344 interaction in SphK2 .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile). Monitor transitions for the parent ion (e.g., m/z 363 → 245 for fragmentation). Validate with spike-recovery studies in plasma/tissue homogenates .

Q. How can metabolic stability and cytochrome P450 interactions be assessed for this compound?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/mouse) and NADPH. Quantify remaining compound via LC-MS at 0, 15, 30, and 60 min.

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to measure IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。